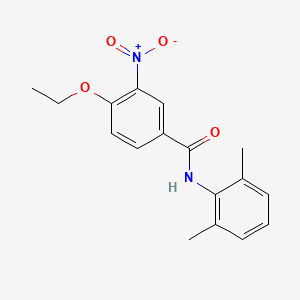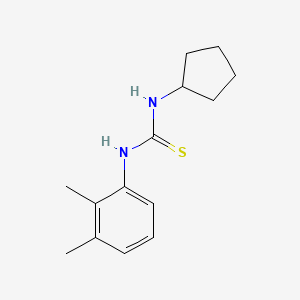
methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPC belongs to the class of pyrazole derivatives, which have been extensively studied for their wide range of biological activities.
Wirkmechanismus
The mechanism of action of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been found to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects, including the inhibition of inflammation and cancer progression, as well as the modulation of cellular signaling pathways. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have low toxicity and high bioavailability, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate also has low toxicity and high solubility, making it easy to handle and administer in experiments. However, one limitation of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is its relatively high cost, which may restrict its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, including further investigation of its mechanism of action and potential therapeutic applications. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders, which warrant further investigation.
Synthesemethoden
The synthesis of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide, followed by hydrolysis to obtain the final product, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. Studies have shown that methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been found to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has demonstrated significant anti-microbial activity against a wide range of bacterial and fungal strains.
Eigenschaften
IUPAC Name |
methyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-17(21)15-11-19(13-7-3-2-4-8-13)18-16(15)12-6-5-9-14(10-12)20(22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEDRIAPMYPCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)


![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)



![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)